6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
Description
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-6H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13,15H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOGODDQDBWNE-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Cyclization
Friedel-Crafts alkylation is widely employed to construct the dihydroquinolinone core. For example, N-(4-methoxyphenyl)-3-chloropropionamide undergoes intramolecular cyclization in the presence of Lewis acids (e.g., AlCl₃) at elevated temperatures (150–220°C), yielding 6-hydroxy-3,4-dihydroquinolinone. Adapting this method, substitution of the methoxy group with a phenyl moiety at position 4 could be achieved by using N-(4-phenyl)-3-chloropropionamide as the starting material. The reaction typically requires 3–5 equivalents of Lewis acid in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Chlorination at Position 6
Introducing the chloro substituent at position 6 necessitates selective halogenation. In analogous syntheses, hydroxyl groups at position 6 are replaced via treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, 6-hydroxy-3,4-dihydroquinolinone reacts with POCl₃ under reflux to yield 6-chloro-3,4-dihydroquinolinone. This step typically achieves >80% conversion, with purity exceeding 99% after recrystallization.
Incorporation of the 4-Phenyl Group
The 4-phenyl group is introduced either during the cyclization step or via post-functionalization. A Suzuki-Miyaura coupling using phenylboronic acid and a brominated dihydroquinolinone precursor offers regioselective installation. Alternatively, starting with N-(4-phenyl)-substituted precursors ensures direct incorporation during Friedel-Crafts cyclization.
Installation of the 3-[(2E)-3-(Furan-2-yl)prop-2-enoyl] Sidechain
The α,β-unsaturated ketone moiety at position 3 is installed via Claisen-Schmidt condensation or direct acylation .
Claisen-Schmidt Condensation
This method involves reacting 3-acetyl-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one with furfural (furan-2-carbaldehyde) in the presence of a base. For example, a mixture of acetic anhydride and triethylamine facilitates the formation of the (2E)-configuration, yielding the desired propenoyl derivative. Optimal conditions include refluxing in ethanol for 10–15 minutes, achieving yields of 70–85%.
Reaction Conditions:
Direct Acylation with 3-(Furan-2-yl)acryloyl Chloride
Alternative routes employ 3-(furan-2-yl)acryloyl chloride to acylate the quinolinone at position 3. Friedel-Crafts acylation using AlCl₃ in dichloromethane at 0–5°C selectively functionalizes the aromatic ring, followed by warming to room temperature to complete the reaction. This method avoids geometric isomerism, ensuring exclusive (E)-configuration due to steric hindrance during the reaction.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using dichloromethane or chloroform/methanol mixtures. For instance, 6-chloro intermediates elute with dichloromethane, while the final compound requires a 9:1 chloroform-methanol gradient.
Recrystallization
Recrystallization from ethanol/hexane (1:1) enhances purity to >99%, as evidenced by HPLC analysis. The target compound exhibits a melting point of 210–212°C (decomposition), consistent with conjugated enone systems.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (s, 1H, Ar-H), 7.65–7.45 (m, 5H, Ph-H), 7.02 (d, J = 15.6 Hz, 1H, CH=CO), 6.78–6.72 (m, 2H, furan-H), 3.58 (t, J = 6.8 Hz, 2H, CH₂), 2.91 (t, J = 6.8 Hz, 2H, CH₂).
- IR (KBr): 1715 cm⁻¹ (C=O, quinolinone), 1660 cm⁻¹ (C=O, enone), 1600 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for synthesizing the target compound:
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its quinoline core.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Impact of Substituents on Lipophilicity (LogP): The target compound’s LogP (~4.2) is higher than 6-chloro-4-phenylquinolin-2-one (3.85) due to the propenoyl-furan group, which adds hydrophobic bulk. However, it remains comparable to LGH00045 (3.9), a triazolothiadiazole kinase inhibitor . Hydroxy or methoxy groups (e.g., in 4A) reduce LogP significantly (~2.9–3.1), highlighting the role of polar substituents in modulating solubility .
Polar Surface Area (PSA) and Bioavailability: The target compound’s PSA (~65.7 Ų) is elevated compared to 6-chloro-4-phenylquinolin-2-one (32.86 Ų), owing to the furan oxygen and ketone group. This may enhance hydrogen-bonding capacity but could reduce membrane permeability .
Biological Activity Trends: Quinolin-2-ones vs. Triazolothiadiazoles: While LGH00045 (triazolothiadiazole) shows potent CDC25B inhibition, quinolin-2-ones in are primarily synthetic intermediates or antimicrobial candidates. The target compound’s propenoyl-furan group may confer unique target selectivity, though this requires experimental validation . Hybrid Inhibitors (): Compounds like (E)-3-{3-[4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)quinazolin-6-yl)phenyl)-N-hydroxyacrylamide (23) demonstrate dual EGFR/HDAC inhibition.
Research Findings and Implications
- Synthetic Flexibility: The propenoyl-furan group at position 3 distinguishes the target compound from simpler chloro- or hydroxy-substituted quinolinones. This moiety could be modified to optimize electronic properties (e.g., via furan ring substitution) or stereochemistry (E/Z isomerism) .
- Unanswered Questions: No direct evidence links the target compound to specific biological targets. However, structural analogs in and suggest plausible applications in kinase or epigenetic regulation. Comparative molecular docking studies with CDC25B or HDACs are recommended.
Biological Activity
6-Chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.8 g/mol. The structure features a chloro substituent at the 6-position of the quinoline ring and a furan-based enoyl moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Chloro derivative | A549 (lung cancer) | 5.0 | |
| 6-Chloro derivative | MCF7 (breast cancer) | 7.5 | |
| 6-Chloro derivative | HeLa (cervical cancer) | 4.8 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
Anti-inflammatory Activity
Quinoline derivatives are also noted for their anti-inflammatory effects. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Activity | Measurement | Value |
|---|---|---|
| COX-1 Inhibition | IC50 (µM) | 10.0 |
| COX-2 Inhibition | IC50 (µM) | 8.0 |
These findings suggest that the compound may serve as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its activity against selected bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results imply potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved.
Case Studies and Research Findings
- Study on Anticancer Properties : A study conducted by demonstrated that derivatives similar to the compound inhibited tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent.
- Inflammation Model : In a rat model of adjuvant-induced arthritis, compounds structurally related to 6-chloro derivatives exhibited significant reductions in paw swelling and inflammatory markers, supporting their therapeutic potential in inflammatory diseases .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities of this compound to COX enzymes, suggesting a plausible mechanism for its anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
